2-(2-cyanoethyl)-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-(2-CYANOETHYL)-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including cyano, methyl, and imidazole groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CYANOETHYL)-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of N-methylimidazole with cyanoethanol, followed by cyclization and further functionalization to introduce the pyrido[1,2-a][1,3]benzimidazole core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-CYANOETHYL)-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The cyano and imidazole groups can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(2-CYANOETHYL)-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-CYANOETHYL)-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of cyano and imidazole groups allows it to form strong interactions with target molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyanoethyl-2-methylimidazole
- 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Uniqueness
Compared to similar compounds, 2-(2-CYANOETHYL)-3-METHYL-1-(2-METHYL-1H-IMIDAZOL-1-YL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C20H16N6 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-3-methyl-1-(2-methylimidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H16N6/c1-13-15(6-5-9-21)20(25-11-10-23-14(25)2)26-18-8-4-3-7-17(18)24-19(26)16(13)12-22/h3-4,7-8,10-11H,5-6H2,1-2H3 |
InChI Key |
JYVLNKPFZHBYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4C=CN=C4C)C#N |
Origin of Product |
United States |
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